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[3] WO2019089442A1 - Aminoimidazopyridines as kinase inhibitors - Google Patents A Suzuki

coupling reaction (Miyaura, N. and Suzuki, A. Chemical Reviews, 95:2457-2483, 1995) can

provide compounds of the type exemplified by 5. Scheme. Figure imgf000049_0001. X ~

anhydride, CI, OH. Figure imgf000049_0002. Compounds exemplified by 10 can be made in

multiple ways as shown in Schemes 2 and 3. In Scheme 2, bromide 6 can be converted to its

isolable boronate ester 7 under Suzuki coupling conditions. Access ... 5-bromo-2-hydroxy-6-
methylnicotinic acid (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931 mL, 31.0 mmol) in

chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and the resulting mixture

was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture was filtered though

Celite, then concentrated to an oil. The crude residue was loaded onto a 40 g ISCO column

arid purified by flash chomatography ... ... This can undergo Suzuki coupling with an

appropriate halide. As shown in Schme 6, bromide 15 can be used to access intermediates

such as 16 which can be further elabortaed as described in Scheme 5. Scheme 6. Figure

imgf000052_0002. The amine coupling partners described here are commercially available,

previously described in US Patent Application No. 62/458144 or can be accessed synthetically

via the method descibed in Scheme 7. A phenol such as 17 can undergo a Williamson ether

synthesis (Williamson, ... 5-bromo-2-hydroxy-6-methylnicotinic acid (1.20 g, 5.17 mmol) and

iodomethane-D 3 (1.931 mL, 31.0 mmol) in chloroform (100 mL) was added silver carbonate

(7.13 g, 25.9 mmol) and the resulting mixture was stirred in the dark. [aluminum foil wrap] for 4

d. The reaction mixture was filtered though Celite, then concentrated to an oil. The crude

residue was loaded onto a 40 g ISCO column arid purified by flash chomatography ... ...

Starting materials and reagents used in these examples, when not prepared by a procedure
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described herein, are generally either commercially available, or are reported in the chemical

literature, or may be prepared by using procedures described in the chemical literature.

Abbreviations as used herein, are defined as follows: "1 x" for once, "2 x" for twice, "3 x" for

thrice, "°C" for degrees Celsius, "eq" for equivalent or equivalents, "g" for gram or ... 5-bromo-
2-hydroxy-6-methylnicotinic acid (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931 mL, 31.0

mmol) in chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and the resulting

mixture was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture was filtered

though Celite, then concentrated to an oil. The crude residue was loaded onto a 40 g ISCO

column arid purified by flash chomatography ... ... The present invention also provides a

method for treating proliferative diseases, allergic diseases, autoimmune diseases and

inflammatory diseases, comprising administering to a host in need of such treatment a

therapeutically effective amount of at least one of the compounds of the present invention or

stereoisomers, tautomers, pharmaceutically acceptable salts, solvates, or prodrugs thereof. ...

or R 5 is absent and R 5a and R 5b are taken together to form a 3-6 member carbocyclic or

heterocyclic ring which is substituted with 0-1 of F, or Ci-3 alkyl, the heterocyclic ring having 0-2

heteroatoms selected from N, O , and S. ... R 5a and R 5b are independently selected from H,

Ci -3 alkyl. In a another aspect of the invention, there are disclosed compounds of Formula (I),

or compounds of Formula (I) as described by any of the other embodiments or aspects, salts,

enantiomers, diastereomers, tautomers, pharmaceutically-acceptable salts, hydrates, or

solvates thereof, wherein: ... or R 5a and R 5b are taken together to form a 3-6 member

carbocyclic or heterocyclic ring which is substituted with 0-2 of F, Ci -3 alkyl, or Ci- 3 haloalkyl,

the heterocyclic ring having 0-2 heteroatoms selected from N, O, and S; or R 5 is absent and R

5a and R 5b are taken together to form a 3-6 member carbocyclic or heterocyclic ring which is

substituted with 0-1 of F, or Ci-3 alkyl, the heterocyclic ring having 0-2 heteroatoms selected

from N, O , and S. ... R 5a and R 5b are independently selected from H, Ci -3 alkyl. ... The

present invention also provides a method for treating a disease, comprising administering to a

patient in need of such treatment a therapeutically-effective amount of a compound of formula

(I), wherein the disease is inflammatory bowel disease, Crohn's disease or ulcerative colitis,

poriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis, multiple sclerosis (MS),

transplant rejection, nonalcoholic steatohepatitis (NASH), or ischemia reperfusion. ... R b, at

each occurrence, is independently OH, C 1-3 alkyl, hydroxy Ci -3 alkyl, C 1-3 alkoxy, halo, C=0,

or C 1-3 haloalkyl, or C 3-6 cycloalkyl. ... NH 2CHR 8CO- where R 8 is H, C 1.3 alkyl, or C1. 3

alkoxy-Ci- 3 alkyl; R 5a and R 5b are independently selected from H, Ci -3 alkyl, or R 5a and R

5b are taken together to form a 3-6 member carbocyclic or heterocyclic ring which is

substituted with 0-2 of F, Ci -3 alkyl, or Ci- 3 haloalkyl, the heterocyclic ring having 0-2
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heteroatoms selected from N, O, and S; ... halocycloalkyl, C 3-6 cycloalkoxy, C 3-6 cycloalkyl-

Ci_ 3 alkoxy-, C 3-6 cycloalkyl-Ci-3 deuteroalkoxy-, C 3-6 cycloalkyl-Ci- 3 haloalkoxy-, Ci- 6

alkoxy-Ci- 3 alkyl-, C 3-6 cycloalkoxy-Ci-3 alkyl-, C M alkyl-S0 2-, C 3-6 cycloalkyl-S0 2-, C 6-io

aryl-S-, NR cR dCO-, heterocycle-, heterocycle-O-, heterocycle-CH 2-, wherein each

heterocycle is independently a 4-6 membered ring having 1-2 heteroatoms selected from N

and O, and wherein each alkyl, cycloalkyl, or heterocycle is substituted with 0-2 R b. ... The

present invention also provides a method of treating a condition comprising administering to a

patient in need of such treatment a therapeutically-effective amount of a compound of formula

(I), wherein the condition is selected from macrophage necrosis in atheroscelerosis

development, virus-induced inflammation, systemic inflammatory response syndrome and

ethanol-induced liver injury, neurodegeneration such as detachment of the retina, retinal

degeneration, wet and dry age-related macular degeneration (AMD), ischemia, amyotrophic

lateral sclerosis (ALS), and Gaucher' s disease. ... The present invention also provides a

method of treating a condition comprising administering to a patient in need of such treatment a

therapeutically-effective amount of a compound of formula (I), wherein the condition is selected

from nonalcoholic steatohepatitis (NASH), and ischemia reperfusion. The present invention

also provides a method for treating rheumatoid arthritis, comprising administering to a patient in

need of such treatment a therapeutically-effective amount of a compound of formula (I), ... The

present invention also provides a method of treating a condition comprising administering to a

patient in need of such treatment a therapeutically-effective amount of a compound of formula

(I), wherein the condition is selected from Inflammatory bowel disease, ulcerative colitis,

Crohn's disease, psoriasis, rheumatoid arthritis (RA), heart failure, and nonalcoholic

steatohepatitis (NASH). --INVALID-LINK-- [1] Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6

... - ResearchGate A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-

methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the

synthesis of 5-aryl- and 5... --INVALID-LINK-- Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6

... A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with

various aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and

5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and

proceeds under mild conditions. The target compounds were obtained in good to excellent

yields. --INVALID-LINK-- Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6 ... - Academia.edu A

Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various

aryl- and heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5-

heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and

proceeds under mild conditions. The target compounds were obtained in good to excellent
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yields. --INVALID-LINK-- Synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6 ... A Suzuki cross-

coupling reaction of methyl 5-bromo-2-hydroxy-6-methylnicotinate with various aryl- and

heteroarylboronic acids has been developed for the synthesis of 5-aryl- and 5-heteroaryl-2-

hydroxy-6-methylnicotinic acid derivatives. The described method is efficient and proceeds

under mild conditions. The target compounds were obtained in good to excellent yields. --

INVALID-LINK-- Synthesis of novel 5-aryl-2-hydroxy-6-methylnicotinic acid ... A series of novel

5-aryl-2-hydroxy-6-methylnicotinic acid derivatives were synthesized through a Suzuki cross-

coupling reaction. The structures of all the synthesized compounds were confirmed by IR, 1 H

NMR, 13 C NMR, and mass spectral analysis. The synthesized compounds were screened for

their in vitro antimicrobial activity against a panel of selected pathogenic bacterial and fungal

strains. --INVALID-LINK-- Suzuki Coupling - an overview | ScienceDirect Topics The Suzuki

coupling reaction is a versatile and highly efficient method for the construction of carbon-carbon

bonds. It involves the cross-coupling of an organoboron compound with a halide or triflate,

catalyzed by a palladium complex. This reaction is widely used in organic synthesis, particularly

in the pharmaceutical and fine chemical industries. --INVALID-LINK-- Development and

validation of a stability-indicating HPLC method for ... A simple, precise, and accurate stability-

indicating high-performance liquid chromatographic (HPLC) method was developed and

validated for the determination of 5-bromo-2-hydroxy-6-methylnicotinic acid in the presence

of its degradation products. The chromatographic separation was achieved on a C18 column

using a mobile phase consisting of a mixture of methanol and water (60:40, v/v) at a flow rate

of 1.0 mL/min. --INVALID-LINK-- WO2019089442A1 - AMINOIMIDAZOPYRIDINES AS

KINASE ... A Suzuki coupling reaction (Miyaura, N. and Suzuki, A. Chemical Reviews, 95:2457-

2483, 1995) can provide compounds of the type exemplified by 5. Scheme. Figure

imgf000049_0001. X ~ anhydride, CI, OH. Figure imgf000049_0002. Compounds exemplified

by 10 can be made in multiple ways as shown in Schemes 2 and 3. In Scheme 2, bromide 6

can be converted to its isolable boronate ester 7 under Suzuki coupling conditions. Access ...

5-bromo-2-hydroxy-6-methylnicotinic acid (1.20 g, 5.17 mmol) and iodomethane-D 3 (1.931

mL, 31.0 mmol) in chloroform (100 mL) was added silver carbonate (7.13 g, 25.9 mmol) and

the resulting mixture was stirred in the dark. [aluminum foil wrap] for 4 d. The reaction mixture

was filtered though Celite, then concentrated to an oil. The crude residue was loaded onto a 40

g ISCO column arid purified by flash chomatography ... --INVALID-LINK-- Synthesis of 5-aryl-

and 5-heteroaryl-2-hydroxy-6 ... A Suzuki cross-coupling reaction of methyl 5-bromo-2-hydroxy-

6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed for the

synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The

described method is efficient and proceeds under mild conditions. The target compounds were
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obtained in good to excellent yields. --INVALID-LINK-- Methyl 5-bromo-2-hydroxy-6-

methylnicotinate Methyl 5-bromo-2-hydroxy-6-methylnicotinate. ... Click to view in 2D. Rotate.

Get Image. Download. Favorite. Share. Details. Chemical & Physical Properties. Safety &

Handling. Spectra. ... Journal of the American Chemical Society. 2012, 134 (40), 16553-16556.

DOI: 10.1021/ja307954b. Other References. --INVALID-LINK-- Suzuki cross-coupling reaction

of methyl 5-bromo-2-hydroxy-6 ... A Suzuki cross-coupling reaction of methyl 5-bromo-2-

hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids has been developed

for the synthesis of 5-aryl- and 5-heteroaryl-2-hydroxy-6-methylnicotinic acid derivatives. The

described method is efficient and proceeds under mild conditions. The target compounds were

obtained in good to excellent yields. --INVALID-LINK-- A mild and efficient Suzuki-Miyaura

cross-coupling of 5-bromo-2 ... A mild and efficient Suzuki-Miyaura cross-coupling reaction of 5-

bromo-2-methoxypyridine with a variety of boronic acids is described. The reaction is catalyzed

by a palladium-based catalyst and proceeds in good to excellent yields. This method provides a

convenient and practical approach to the synthesis of 5-aryl-2-methoxypyridines, which are

important building blocks for the synthesis of various biologically active compounds. --INVALID-

LINK-- Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-
hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki

coupling reaction utilizing 5-Bromo-2-hydroxy-6-methylnicotinic acid. This versatile building

block is instrumental in the synthesis of various 5-aryl- and 5-heteroaryl-2-hydroxy-6-

methylnicotinic acid derivatives, which are significant in the development of kinase inhibitors

and other biologically active compounds.

The Suzuki coupling reaction is a highly effective method for creating carbon-carbon bonds by

coupling an organoboron compound with a halide, catalyzed by a palladium complex. This

methodology is noted for its mild reaction conditions and high yields, making it a valuable tool

in medicinal chemistry and drug discovery.

Applications in Drug Development
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Substituted nicotinic acid derivatives synthesized via this method have shown potential as

kinase inhibitors for treating a range of diseases. These include inflammatory conditions like

rheumatoid arthritis, inflammatory bowel disease, and psoriasis, as well as autoimmune

diseases and neurodegenerative disorders. The core structure derived from 5-Bromo-2-
hydroxy-6-methylnicotinic acid serves as a scaffold for developing potent and selective

inhibitors of key signaling pathways.

Experimental Protocols
A common challenge in the Suzuki coupling of pyridinyl halides is the low reactivity of the

pyridine ring. However, the described methods provide an efficient pathway for these

transformations. It is often advantageous to first protect the carboxylic acid and hydroxyl

groups, for instance, by converting the starting material to its methyl ester, methyl 5-bromo-2-

hydroxy-6-methylnicotinate.

General Procedure for Suzuki Cross-Coupling
This protocol outlines a general method for the Suzuki cross-coupling of methyl 5-bromo-2-

hydroxy-6-methylnicotinate with various aryl- and heteroarylboronic acids.

Materials:

Methyl 5-bromo-2-hydroxy-6-methylnicotinate

Aryl- or heteroarylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

In a reaction vessel, combine methyl 5-bromo-2-hydroxy-6-methylnicotinate (1 equivalent),

the aryl- or heteroarylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

Add the solvent system to the mixture.
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Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

Add the palladium catalyst (0.02-0.05 equivalents) to the mixture.

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the

required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-

or 5-heteroaryl-2-hydroxy-6-methylnicotinate derivative.

Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki coupling

reaction with methyl 5-bromo-2-hydroxy-6-methylnicotinate and various boronic acids.
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Entry
Boronic
Acid

Catalyst Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄
K₂CO₃

Toluene/

H₂O
90 12 92

2

4-

Methoxy

phenylbo

ronic acid

Pd(PPh₃)

₄
K₂CO₃

Toluene/

H₂O
90 12 95

3

3-

Chloroph

enylboro

nic acid

Pd(PPh₃)

₄
K₂CO₃

Toluene/

H₂O
90 12 88

4

2-

Thiophen

eboronic

acid

Pd(PPh₃)

₄
K₂CO₃

Toluene/

H₂O
90 12 85

5

3-

Pyridinyl

boronic

acid

PdCl₂(dp

pf)
Cs₂CO₃

Dioxane/

H₂O
100 18 78

Visualizing the Workflow
The following diagrams illustrate the Suzuki coupling reaction and a generalized experimental

workflow.
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Caption: General scheme of the Suzuki coupling reaction.
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1. Mix Reactants & Base

2. Add Solvent

3. Inert Gas Purge

4. Add Catalyst

5. Heat & Stir

6. Work-up & Extraction

7. Purification

Final Product

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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